molecular formula C11H12N4O3 B13884878 4-Oxo-1-(1-propylpyrazol-4-yl)pyridazine-3-carboxylic acid

4-Oxo-1-(1-propylpyrazol-4-yl)pyridazine-3-carboxylic acid

Cat. No.: B13884878
M. Wt: 248.24 g/mol
InChI Key: DCIXSCSIFLGQOT-UHFFFAOYSA-N
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Description

4-Oxo-1-(1-propylpyrazol-4-yl)pyridazine-3-carboxylic acid is a heterocyclic compound that contains both pyrazole and pyridazine rings. These types of compounds are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-(1-propylpyrazol-4-yl)pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds under controlled conditions . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1-(1-propylpyrazol-4-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-1-(1-propylpyrazol-4-yl)pyridazine-3-carboxylic acid is unique due to its combination of the pyrazole and pyridazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and other fields .

Properties

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

4-oxo-1-(1-propylpyrazol-4-yl)pyridazine-3-carboxylic acid

InChI

InChI=1S/C11H12N4O3/c1-2-4-14-7-8(6-12-14)15-5-3-9(16)10(13-15)11(17)18/h3,5-7H,2,4H2,1H3,(H,17,18)

InChI Key

DCIXSCSIFLGQOT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)N2C=CC(=O)C(=N2)C(=O)O

Origin of Product

United States

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